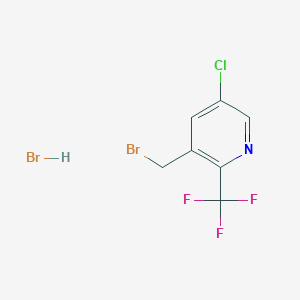
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide is a halogenated heterocyclic compound. It is commonly used as a building block in organic synthesis due to its unique structural features, which include a bromomethyl group, a chloro substituent, and a trifluoromethyl group on a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of a suitable pyridine precursor. One common method involves the reaction of 3-methyl-5-chloro-2-(trifluoromethyl)pyridine with bromine in the presence of a catalyst to introduce the bromomethyl group . The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative, while reaction with amines produces substituted amines .
Scientific Research Applications
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Lacks the chloro and trifluoromethyl substituents, making it less versatile in certain synthetic applications.
5-Chloro-2-(trifluoromethyl)pyridine: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
3-(Chloromethyl)-5-chloro-2-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, affecting its reactivity and applications.
Uniqueness
The presence of both chloro and trifluoromethyl groups, along with the bromomethyl group, makes 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide a unique and versatile compound in organic synthesis. Its reactivity and ability to introduce multiple functional groups into target molecules distinguish it from similar compounds .
Properties
Molecular Formula |
C7H5Br2ClF3N |
|---|---|
Molecular Weight |
355.38 g/mol |
IUPAC Name |
3-(bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H4BrClF3N.BrH/c8-2-4-1-5(9)3-13-6(4)7(10,11)12;/h1,3H,2H2;1H |
InChI Key |
MKJWVUZRMUTTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CBr)C(F)(F)F)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


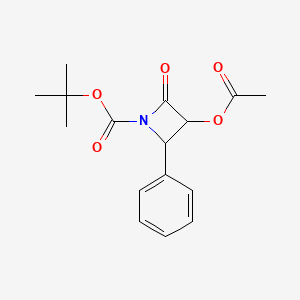
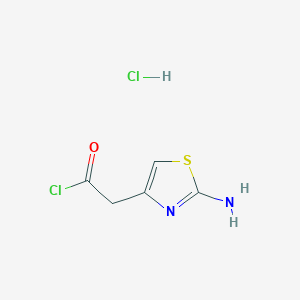
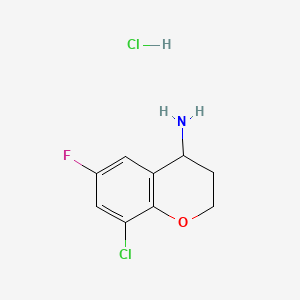
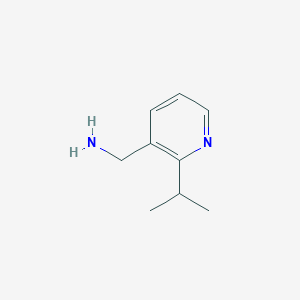

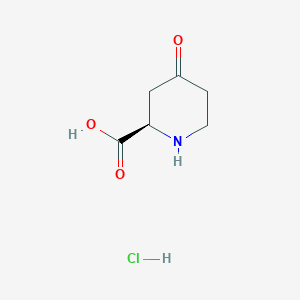

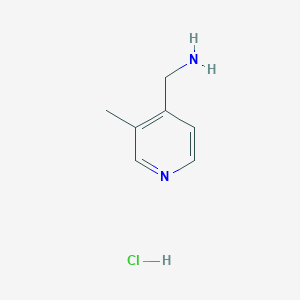
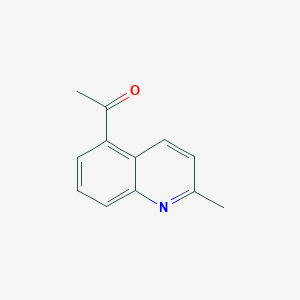
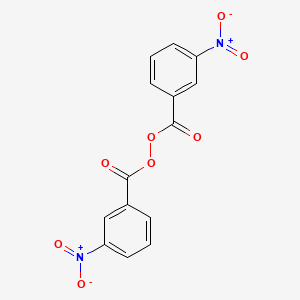
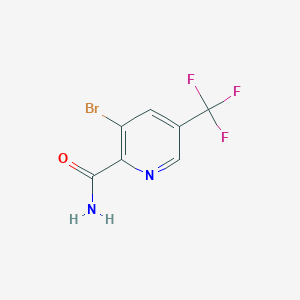
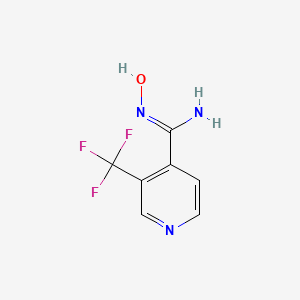
![Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15330305.png)
![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
